Cas no 898641-09-3 (4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole)

4-Methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole is a sulfonylated imidazole derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a 4-methylimidazole core functionalized with a 3-nitrobenzenesulfonyl group, enhancing its reactivity as an intermediate in nucleophilic substitution or cross-coupling reactions. The electron-withdrawing nitro group on the sulfonyl moiety improves stability while facilitating further derivatization. Its well-defined structure and purity make it suitable for use in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive molecules. The compound’s synthetic versatility and compatibility with diverse reaction conditions underscore its utility in advanced chemical research. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole structure
898641-09-3 structure
Product Name:4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole
CAS No:898641-09-3
MF:C10H9N3O4S
MW:267.261160612106
CID:6435966
PubChem ID:20105684
Update Time:2025-10-28

4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole
    • 4-methyl-1-(3-nitrophenyl)sulfonylimidazole
    • Z1197866109
    • 898641-09-3
    • AKOS003673571
    • 4-methyl-1-((3-nitrophenyl)sulfonyl)-1H-imidazole
    • starbld0002036
    • VU0606909-1
    • F3237-0695
    • Inchi: 1S/C10H9N3O4S/c1-8-6-12(7-11-8)18(16,17)10-4-2-3-9(5-10)13(14)15/h2-7H,1H3
    • InChI Key: BHWOEKZLMPWWHP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(N1C=NC(C)=C1)(=O)=O

Computed Properties

  • Exact Mass: 267.03137695g/mol
  • Monoisotopic Mass: 267.03137695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 106Ų

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Additional information on 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole

4-Methyl-1-(3-Nitrobenzenesulfonyl)-1H-Imidazole: A Comprehensive Overview

The compound with CAS No 898641-09-3, commonly referred to as 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their unique chemical properties and diverse applications. The imidazole ring in this molecule serves as a versatile platform for various functional groups, making it an attractive candidate for drug design and material synthesis.

Recent studies have highlighted the potential of 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a scaffold for bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The sulfonyl group attached to the imidazole ring contributes significantly to the molecule's pharmacokinetic properties, enhancing its stability and bioavailability. This makes it a promising candidate for drug delivery systems and targeted therapy.

In addition to its medicinal applications, 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole has also been investigated for its role in advanced materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration in the development of new catalysts and sensors. For instance, recent research has demonstrated its potential as a building block for metal-organic frameworks (MOFs), which are widely used in gas storage and separation technologies.

The synthesis of 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the imidazole core, followed by functionalization with the 3-nitrobenzenesulfonyl group. This process requires precise control over reaction conditions to ensure high yield and purity of the final product. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and enzymatic catalysis, to improve efficiency and reduce environmental impact.

From a structural perspective, 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole exhibits a unique balance between rigidity and flexibility, which is crucial for its biological activity and material properties. The methyl group at position 4 introduces steric effects that influence the molecule's conformational flexibility, while the sulfonyl group at position 1 enhances its electronic properties. These features collectively contribute to the molecule's ability to interact with biological targets and participate in supramolecular assemblies.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole. Density functional theory (DFT) calculations have revealed that the molecule's π-system plays a critical role in its electronic communication with surrounding environments. This understanding has paved the way for its application in optoelectronic devices, where precise control over electronic properties is essential.

In conclusion, 4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole (CAS No 898641-09-3) stands out as a versatile compound with wide-ranging applications in both medicinal chemistry and materials science. Its unique structural features, combined with recent advancements in synthesis and computational methods, continue to unlock new possibilities for its use in cutting-edge technologies. As research progresses, this compound is expected to play an increasingly important role in addressing challenges across various scientific disciplines.

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